1H-Imidazole-5-carbonitrile, 2-amino-
Description
1H-Imidazole-5-carbonitrile, 2-amino- is a heterocyclic compound featuring an imidazole core substituted with a nitrile (-CN) group at position 5 and an amino (-NH₂) group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions. The nitrile group enhances electrophilicity, enabling participation in nucleophilic addition reactions, while the amino group contributes to hydrogen bonding and basicity, making the compound a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H4N4 |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
2-amino-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3-2-7-4(6)8-3/h2H,(H3,6,7,8) |
InChI Key |
CBCSYXRYPIUWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carbonitrile, 2-amino- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, can lead to the formation of the imidazole ring. The reaction conditions typically involve mild temperatures and the presence of a dehydrating agent to facilitate cyclization .
Industrial Production Methods: Industrial production of 1H-Imidazole-5-carbonitrile, 2-amino- often involves multi-step processes that ensure high yield and purity. These processes may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis. The scalability of these methods is crucial for commercial applications, particularly in the pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-carbonitrile, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
1H-Imidazole-5-carbonitrile, 2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonitrile, 2-amino- involves its interaction with specific molecular targets. The amino group at the second position can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of 1H-Imidazole-5-carbonitrile, 2-amino- and Comparators
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|---|
| 1H-Imidazole-5-carbonitrile, 2-amino- | C₄H₃N₅ | 135.11 | -CN (C5), -NH₂ (C2) | 3.2 (DMSO) | Anticancer, enzyme inhibition |
| 1H-Imidazole-2-carbonitrile | C₄H₃N₃ | 93.09 | -CN (C2) | 1.8 (DMSO) | Antimicrobial, antifungal |
| 1-Ethyl-1H-imidazole-5-carbonitrile | C₆H₇N₃ | 121.14 | -CN (C5), -C₂H₅ (N1) | 0.9 (DMSO) | CNS-targeted therapeutics |
| Ethyl 1-amino-1H-imidazole-5-carboxylate | C₇H₉N₃O₂ | 175.17 | -COOEt (C5), -NH₂ (N1) | 5.6 (DMSO) | Prodrug synthesis, antiviral |
Table 2: Reactivity Comparison
| Reaction Type | 2-Amino-5-carbonitrile | 1H-Imidazole-2-carbonitrile | Ethyl 1-amino-5-carboxylate |
|---|---|---|---|
| Nucleophilic Addition (e.g., Grignard) | High (CN at C5) | Moderate (steric hindrance) | Low (ester hydrolysis) |
| Electrophilic Substitution | Moderate (NH₂ directs) | High (CN deactivates ring) | Low (COOEt deactivates) |
| Metal-Catalyzed Cross-Coupling | Excellent (CN as leaving group) | Poor | Moderate (ester limitations) |
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